molecular formula C13H14O6 B3022862 Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate CAS No. 70935-15-8

Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate

Cat. No. B3022862
CAS RN: 70935-15-8
M. Wt: 266.25 g/mol
InChI Key: FTPSUNCBLUXIAA-UHFFFAOYSA-N
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Description

“Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate” seems to be a complex organic compound. The closest related compound I found is “Beatrice” also known as MDO-D, MDOM, Béa and 4-methyl-2,5-dimethoxymethamphetamine . It is a lesser-known psychedelic drug, a substituted methamphetamine and a homolog of 2,5-dimethoxy-4-methylamphetamine (DOM) .

Scientific Research Applications

Synthesis of Dimethoxy Amide Chalcone

“Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate” can be used in the synthesis of a dimethoxy amide chalcone . The process involves the reaction of 4′-aminoacetophenone and 2,5-dimethoxybenzaldehyde using 40% NaOH solution as a catalyst in ethanol, followed by amidation through the reaction of the formed chalcone and succinic anhydride .

Antiproliferative Activity

A series of N-methyl-4-phenoxypicolinamide derivatives, which can be synthesized from “Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate”, have been evaluated in vitro for their cytotoxic activity against A549, H460, and HT29 cell lines . Some of these compounds have shown marked antiproliferative activity, superior to that of the reference drug sorafenib .

Synthesis of Diaryl-α,β-unsaturated Ketones

“Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate” can be used in the synthesis of diaryl-α,β-unsaturated ketones . These compounds are the biogenic precursor in flavonoid biosynthesis and are known for their wide spectrum of pharmacological properties .

Synthesis of Methoxy Amino Chalcone

“Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate” can be used in the synthesis of a methoxy amino chalcone . This compound has been synthesized by the reaction of 4′-aminoacetophenone and 2,5-dimethoxybenzaldehyde using 40% NaOH solution as a catalyst in ethanol .

Synthesis of Amide Derivatives

“Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate” can be used in the synthesis of amide derivatives . These compounds are synthesized by converting the basic amino chalcones into amide derivatives through a reaction with succinic anhydride .

Synthesis of Methoxy Chalcone

“Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate” can be used in the synthesis of a new amide methoxy chalcone . This compound is prepared from a methoxy amino chalcone and succinic anhydride .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. For the related compound 4-Methyl-2,5-dimethoxyamphetamine, its mood-altering effects and mechanism of action may be similar to those of LSD .

properties

IUPAC Name

methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6/c1-17-8-4-5-12(18-2)9(6-8)10(14)7-11(15)13(16)19-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPSUNCBLUXIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407151
Record name methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate

CAS RN

70935-15-8
Record name methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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